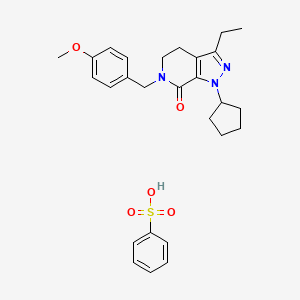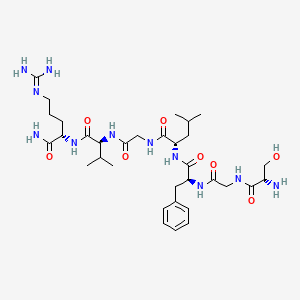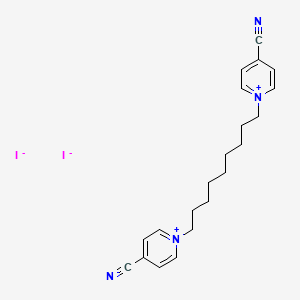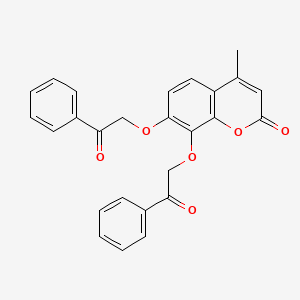![molecular formula C24H23NOS B12579313 5-[(Triphenylmethyl)sulfanyl]pent-4-enamide CAS No. 184430-35-1](/img/structure/B12579313.png)
5-[(Triphenylmethyl)sulfanyl]pent-4-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Triphenylmethyl)sulfanyl]pent-4-enamide is an organic compound with the molecular formula C24H23NOS It is characterized by the presence of a triphenylmethyl (trityl) group attached to a sulfanyl group, which is further connected to a pent-4-enamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Triphenylmethyl)sulfanyl]pent-4-enamide typically involves the reaction of triphenylmethyl chloride with a suitable thiol to form the triphenylmethyl sulfide intermediate. This intermediate is then reacted with pent-4-enamide under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(Triphenylmethyl)sulfanyl]pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The triphenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-[(Triphenylmethyl)sulfanyl]pent-4-enamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structural features.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-[(Triphenylmethyl)sulfanyl]pent-4-enamide involves its interaction with specific molecular targets. The triphenylmethyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The sulfanyl group can participate in redox reactions, while the amide group can form hydrogen bonds with biological molecules, facilitating interactions with enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pent-4-enamide: Lacks the triphenylmethyl and sulfanyl groups, making it less sterically hindered and less reactive in certain reactions.
Triphenylmethyl sulfide: Contains the triphenylmethyl and sulfanyl groups but lacks the amide functionality, limiting its applications in biological systems.
N-alkyl amides: Similar in structure but vary in the alkyl chain length and functional groups attached, influencing their reactivity and applications.
Uniqueness
5-[(Triphenylmethyl)sulfanyl]pent-4-enamide is unique due to the combination of the triphenylmethyl, sulfanyl, and amide groups in a single molecule. This unique structure imparts specific chemical and biological properties, making it valuable in various research applications.
Propriétés
Numéro CAS |
184430-35-1 |
|---|---|
Formule moléculaire |
C24H23NOS |
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
5-tritylsulfanylpent-4-enamide |
InChI |
InChI=1S/C24H23NOS/c25-23(26)18-10-11-19-27-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,11-17,19H,10,18H2,(H2,25,26) |
Clé InChI |
GRDGYPXQCMQYHA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC=CCCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1',1''-(Benzene-1,3,5-triyl)tri(bicyclo[2.1.0]pentane)](/img/structure/B12579232.png)
![3,3-dimethyl-5-benzyl-2-Oxa-5-azaspiro[3.4]octan-1-one](/img/structure/B12579236.png)

![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy-](/img/structure/B12579246.png)


![1-Methoxy-4-[(4-phenylbutoxy)methyl]benzene](/img/structure/B12579276.png)

![4,5-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}benzene-1,2-dicarboxylate](/img/structure/B12579289.png)
![2-[(1S,2S,3R,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,4R,5S)-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(hydroxyamino)-6-(hydroxymethyl)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine](/img/structure/B12579297.png)

![Silane, trimethyl[(3-phenylcyclohexyl)oxy]-](/img/structure/B12579317.png)
![(2S)-2-[(Thiophen-2-yl)methyl]piperazine](/img/structure/B12579320.png)
![3-Pyridinesulfonamide, 5-bromo-6-chloro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12579336.png)
